molecular formula C16H14Br4S B14305703 1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene] CAS No. 112399-10-7

1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]

Cat. No.: B14305703
CAS No.: 112399-10-7
M. Wt: 558.0 g/mol
InChI Key: SCUUYQCVOPEZEB-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] is a chemical compound with the molecular formula C14H12Br4S It is characterized by the presence of two benzene rings connected by a sulfur atom, with each benzene ring substituted with two bromomethyl groups at the 2 and 6 positions

Preparation Methods

The synthesis of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1,1’-sulfanediylbis[2,6-dimethylbenzene] using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] undergoes various types of chemical reactions, including:

Scientific Research Applications

1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] can be compared with other similar compounds such as:

    1,3-bis(bromomethyl)benzene: Lacks the sulfur atom and has different reactivity and applications.

    1,1’-Sulfanediylbis[2,6-dimethylbenzene]: Similar structure but without the bromine atoms, leading to different chemical properties and reactivity.

    1,1’-Sulfanediylbis[2,6-dichloromethyl)benzene]:

Properties

CAS No.

112399-10-7

Molecular Formula

C16H14Br4S

Molecular Weight

558.0 g/mol

IUPAC Name

2-[2,6-bis(bromomethyl)phenyl]sulfanyl-1,3-bis(bromomethyl)benzene

InChI

InChI=1S/C16H14Br4S/c17-7-11-3-1-4-12(8-18)15(11)21-16-13(9-19)5-2-6-14(16)10-20/h1-6H,7-10H2

InChI Key

SCUUYQCVOPEZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)SC2=C(C=CC=C2CBr)CBr)CBr

Origin of Product

United States

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